7-(4-Fluoro-2-methoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
[7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a fluorinated methoxyphenyl group and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorinated Methoxyphenyl Group: This step involves the use of fluorinated reagents and methoxyphenyl derivatives, often under catalytic conditions.
Ether Formation: The final step involves the formation of the ether linkage, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [7-(4-CHLORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER
- [7-(4-BROMO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER
- [7-(4-IODO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER
Uniqueness
The uniqueness of [7-(4-FLUORO-2-METHOXYPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]METHYL PHENYL ETHER lies in its fluorinated methoxyphenyl group, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15FN4O2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15FN4O2/c1-25-17-11-13(20)7-8-15(17)16-9-10-21-19-22-18(23-24(16)19)12-26-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
InChI Key |
SKPMMXIMTOGARG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4 |
Origin of Product |
United States |
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